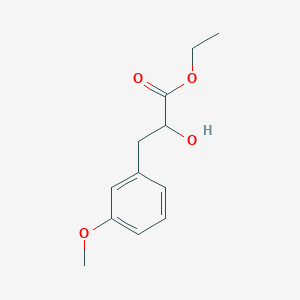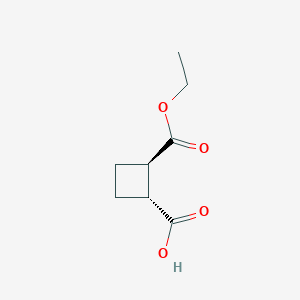![molecular formula C19H20N4O3 B12272471 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole](/img/structure/B12272471.png)
3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole core, a methoxy group, and an azetidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole typically involves multiple steps, including the formation of the indazole core, the introduction of the methoxy group, and the attachment of the azetidine ring. Common synthetic routes may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Attachment of the Azetidine Ring: This can be done through nucleophilic substitution reactions where the azetidine ring is introduced using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2- { [4- (3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole
- **2- [ (4-Methoxy-3-Methyl-2-Pyridinyl)-Methylthio]-Benzimidazole
Uniqueness
3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole is unique due to its specific structural features, such as the combination of an indazole core with an azetidine ring and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H20N4O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(3-methoxy-2-methylindazol-6-yl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4O3/c1-12-8-14(6-7-20-12)26-15-10-23(11-15)18(24)13-4-5-16-17(9-13)21-22(2)19(16)25-3/h4-9,15H,10-11H2,1-3H3 |
Clé InChI |
VIAPDXSWNWVSAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12272401.png)
![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272416.png)

![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)



![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
